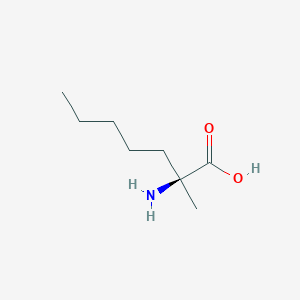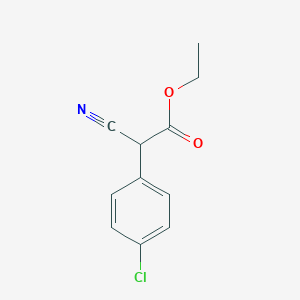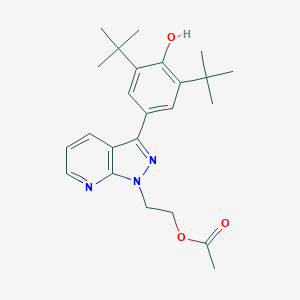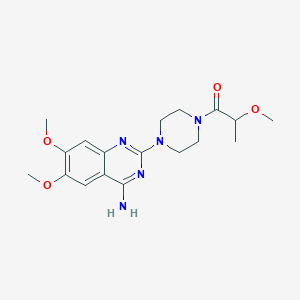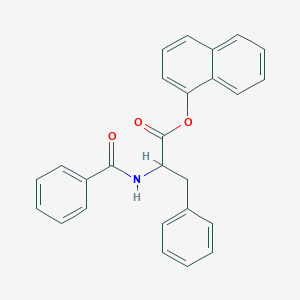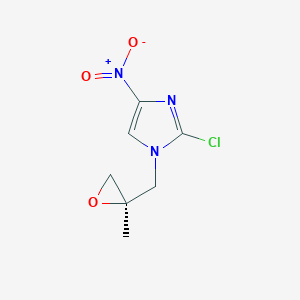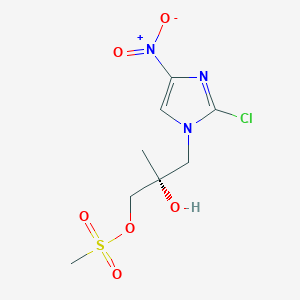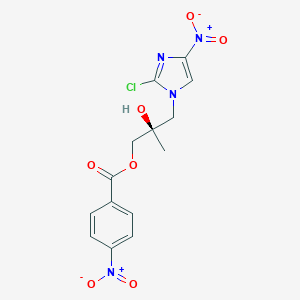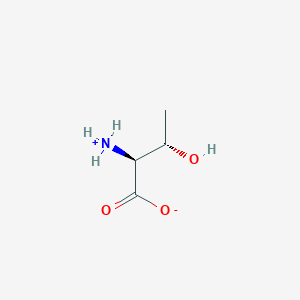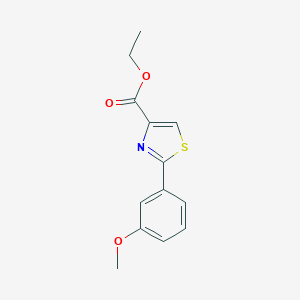
2-(3-méthoxyphényl)thiazole-4-carboxylate d'éthyle
Vue d'ensemble
Description
Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate is a compound that belongs to the class of organic medicinal compounds known as 2-aminothiazoles . These compounds are utilized as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles .
Synthesis Analysis
The synthesis of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate involves a one-pot Kabachnik–Fields reaction of ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate with various aryl amines and diethyl phosphite . This reaction is performed under solvent-free conditions using β-cyclodextrin supported sulfonic acid (β-CD-SO3H) as an efficient, reusable, and heterogeneous solid acid catalyst .Molecular Structure Analysis
The molecular structure of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate can be analyzed using techniques such as FTIR and NMR . The IR spectrum shows peaks at 1696 cm−1 (C=O ester), 3030 cm−1 (C–H), 1506 cm−1 (C=C), 1619 cm−1 (C=N), and 3210 cm−1 (OH) . The 1H NMR spectrum shows signals at δ = 4.22 (q, 2H, CH2), 1.26 (t, 3H, CH3), 7.45 (s, 1H, Thiazole), 7.01 (m, 3H, Ar), 8.40 (s, 1H, H–C=N), 3.37 (s, 3H, OCH3), and 7.25 (s, 1H, Ar–OH) .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate include a melting point of 196–198 °C and an Rf value of 0.61 (petroleum ether: ethyl acetate, 1:3) . The compound’s elemental analysis shows that it contains C 54.842%, H 4.57%, and N 9.14% .Applications De Recherche Scientifique
Activité antimicrobienne
Les dérivés thiazoliques, y compris le 2-(3-méthoxyphényl)thiazole-4-carboxylate d'éthyle, ont montré un potentiel antimicrobien significatif . Par exemple, certains composés synthétisés ont montré de bonnes valeurs de concentration minimale inhibitrice (CMI) contre des isolats cliniques multirésistants . Plus précisément, les composés 2a et 2b ont montré un potentiel antibactérien significatif envers Staphylococcus epidermidis Gram positif et Pseudomonas aeruginosa Gram négatif .
Activité antifongique
Ces composés présentent également une activité antifongique. Le composé 2b a montré un potentiel antifongique maximal contre Candida glabrata, tandis que Candida albicans a montré une sensibilité maximale au composé 2a . Ces résultats suggèrent que le this compound pourrait être utilisé dans le développement de médicaments antifongiques.
Activité anti-VIH
Il a été rapporté que les dérivés thiazoliques possèdent des propriétés anti-VIH . Bien que des études spécifiques sur le this compound ne soient pas disponibles, la classe générale des 2-aminothiazoles s'est avérée prometteuse dans ce domaine .
Activité antioxydante
Les 2-aminothiazoles, une classe de composés à laquelle appartient le this compound, auraient des propriétés antioxydantes . Cela suggère des applications potentielles dans les conditions où le stress oxydatif joue un rôle.
Activité antitumorale
Il a également été rapporté que les dérivés thiazoliques possèdent des propriétés antitumorales . Bien que des études spécifiques sur le this compound ne soient pas disponibles, la classe générale des 2-aminothiazoles s'est avérée prometteuse dans ce domaine .
Agents anti-inflammatoires et analgésiques
Il a été rapporté que les 2-aminothiazoles possèdent des propriétés anti-inflam
Mécanisme D'action
Target of Action
Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate, also known as 2-(3-METHOXY-PHENYL)-THIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER, is a thiazole derivative. Thiazoles are found in many potent biologically active compounds Thiazole derivatives have been known to interact with various enzymes and receptors, including dna topoisomerase ii .
Mode of Action
Thiazole derivatives have been reported to interact with their targets, leading to various biological effects . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Pharmacokinetics
The solubility and stability of thiazole derivatives can influence their bioavailability .
Result of Action
Thiazole derivatives have been associated with a variety of biological effects, including antimicrobial and antifungal activities . Some thiazole derivatives have also shown significant anticancer activity when compared with standard drugs .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the stability and activity of thiazole derivatives .
Propriétés
IUPAC Name |
ethyl 2-(3-methoxyphenyl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-3-17-13(15)11-8-18-12(14-11)9-5-4-6-10(7-9)16-2/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLLTDYJCZTSFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60569502 | |
| Record name | Ethyl 2-(3-methoxyphenyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60569502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
115299-08-6 | |
| Record name | Ethyl 2-(3-methoxyphenyl)-4-thiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115299-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(3-methoxyphenyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60569502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

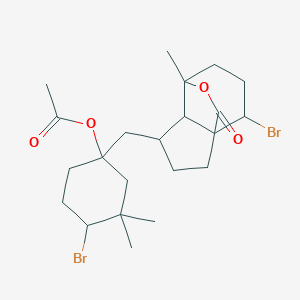
![2-[2-(Trifluoromethyl)phenyl]oxirane](/img/structure/B51141.png)
